molecular formula C12H12N4O3 B4141387 6-(4-ethylphenoxy)-5-nitro-4-pyrimidinamine

6-(4-ethylphenoxy)-5-nitro-4-pyrimidinamine

Cat. No. B4141387
M. Wt: 260.25 g/mol
InChI Key: YDBRXDUVEPGQTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-ethylphenoxy)-5-nitro-4-pyrimidinamine (ENPA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ENPA is a pyrimidine derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 6-(4-ethylphenoxy)-5-nitro-4-pyrimidinamine is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the disruption of cell division. 6-(4-ethylphenoxy)-5-nitro-4-pyrimidinamine has been shown to bind to DNA and inhibit the activity of enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects:
6-(4-ethylphenoxy)-5-nitro-4-pyrimidinamine has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 6-(4-ethylphenoxy)-5-nitro-4-pyrimidinamine inhibits the growth of cancer cells and bacteria. In vivo studies have shown that 6-(4-ethylphenoxy)-5-nitro-4-pyrimidinamine exhibits antitumor activity in animal models. 6-(4-ethylphenoxy)-5-nitro-4-pyrimidinamine has also been shown to exhibit herbicidal activity in plants.

Advantages and Limitations for Lab Experiments

6-(4-ethylphenoxy)-5-nitro-4-pyrimidinamine has several advantages for lab experiments, including its high potency and selectivity, its ability to inhibit DNA synthesis, and its potential use as a water treatment agent. However, 6-(4-ethylphenoxy)-5-nitro-4-pyrimidinamine also has limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.

Future Directions

There are several future directions for research on 6-(4-ethylphenoxy)-5-nitro-4-pyrimidinamine. One area of research could focus on the development of 6-(4-ethylphenoxy)-5-nitro-4-pyrimidinamine-based drugs for the treatment of cancer and bacterial infections. Another area of research could focus on the optimization of 6-(4-ethylphenoxy)-5-nitro-4-pyrimidinamine as a herbicide. Additionally, further studies are needed to determine the potential environmental impact of 6-(4-ethylphenoxy)-5-nitro-4-pyrimidinamine and its optimal use as a water treatment agent.
Conclusion:
6-(4-ethylphenoxy)-5-nitro-4-pyrimidinamine is a chemical compound that has potential applications in various fields, including medicine, agriculture, and environmental science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further studies are needed to fully understand the potential of 6-(4-ethylphenoxy)-5-nitro-4-pyrimidinamine and its optimal use in different fields.

Scientific Research Applications

6-(4-ethylphenoxy)-5-nitro-4-pyrimidinamine has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 6-(4-ethylphenoxy)-5-nitro-4-pyrimidinamine has been shown to exhibit antitumor, antibacterial, and antifungal activities. In agriculture, 6-(4-ethylphenoxy)-5-nitro-4-pyrimidinamine has been studied for its potential use as a herbicide. In environmental science, 6-(4-ethylphenoxy)-5-nitro-4-pyrimidinamine has been studied for its potential use as a water treatment agent.

properties

IUPAC Name

6-(4-ethylphenoxy)-5-nitropyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3/c1-2-8-3-5-9(6-4-8)19-12-10(16(17)18)11(13)14-7-15-12/h3-7H,2H2,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBRXDUVEPGQTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796028
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-(4-Ethylphenoxy)-5-nitropyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-ethylphenoxy)-5-nitro-4-pyrimidinamine
Reactant of Route 2
Reactant of Route 2
6-(4-ethylphenoxy)-5-nitro-4-pyrimidinamine
Reactant of Route 3
Reactant of Route 3
6-(4-ethylphenoxy)-5-nitro-4-pyrimidinamine
Reactant of Route 4
Reactant of Route 4
6-(4-ethylphenoxy)-5-nitro-4-pyrimidinamine
Reactant of Route 5
Reactant of Route 5
6-(4-ethylphenoxy)-5-nitro-4-pyrimidinamine
Reactant of Route 6
Reactant of Route 6
6-(4-ethylphenoxy)-5-nitro-4-pyrimidinamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.